Di-Boc-alpha-methyl-DL-ornithine is a derivative of the amino acid ornithine, characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups and an additional methyl group at the alpha position. This compound is primarily utilized in peptide synthesis and as a building block in the development of pharmaceutical agents. Its structure enhances stability and solubility, making it a valuable intermediate in organic synthesis.
Di-Boc-alpha-methyl-DL-ornithine can be synthesized from L-ornithine hydrochloride through various chemical reactions involving protecting group strategies. The Boc protecting groups are commonly used to protect amino functionalities during synthetic procedures, allowing for selective reactions at other functional sites.
Di-Boc-alpha-methyl-DL-ornithine belongs to the class of amino acids and is specifically categorized under protected amino acids due to the presence of Boc groups. It is often classified as a synthetic amino acid used in peptide synthesis and medicinal chemistry.
The synthesis of Di-Boc-alpha-methyl-DL-ornithine typically involves the following steps:
A common method for synthesizing Di-Boc-alpha-methyl-DL-ornithine involves dissolving L-ornithine hydrochloride in a basic solution (e.g., sodium hydroxide) followed by the addition of di-tert-butyldicarbonate in a suitable solvent such as tetrahydrofuran (THF). The reaction is typically stirred at room temperature for several hours to ensure complete conversion. The product can then be purified using extraction techniques such as ethyl acetate extraction followed by crystallization from organic solvents .
Di-Boc-alpha-methyl-DL-ornithine has a complex molecular structure characterized by:
The molecular formula for Di-Boc-alpha-methyl-DL-ornithine is , with a molecular weight of approximately 258.31 g/mol. The compound's structure can be represented as follows:
Di-Boc-alpha-methyl-DL-ornithine can undergo various chemical reactions typical for protected amino acids:
The deprotection of Di-Boc-alpha-methyl-DL-ornithine typically involves treatment with trifluoroacetic acid or hydrochloric acid, which cleaves the Boc groups without affecting other functional groups . Coupling reactions often utilize coupling agents like dicyclohexylcarbodiimide to activate carboxylic acid functionalities for amide bond formation.
The mechanism of action for Di-Boc-alpha-methyl-DL-ornithine primarily relates to its role as an intermediate in peptide synthesis. Upon deprotection, it can participate in nucleophilic attack on activated carboxylic acids, leading to peptide bond formation.
Studies have shown that derivatives of ornithine can influence biological pathways, particularly in relation to metabolic processes involving polyamines and nitric oxide synthesis . The structural modifications provided by the Boc groups enhance stability during synthesis and improve solubility in aqueous environments.
Relevant data indicate that Di-Boc-alpha-methyl-DL-ornithine exhibits good thermal stability up to certain temperatures before decomposition occurs .
Di-Boc-alpha-methyl-DL-ornithine finds applications in various scientific fields:
Boc (tert-butoxycarbonyl) protection remains a cornerstone in solid-phase peptide synthesis (SPPS), particularly for amino acid derivatives like Di-Boc-α-methyl-DL-ornithine. This protecting group exhibits robust acid lability, enabling selective deprotection under moderate acidic conditions (e.g., 50% trifluoroacetic acid in dichloromethane) while leaving benzyl-based side-chain protections intact [7]. The Boc group's mechanism involves tert-butyl carbocation formation, necessitating scavengers like dithioethane to prevent alkylation side reactions with nucleophilic residues (Trp, Cys, Met) [7]. For ornithine derivatives, the dual Boc protection ensures differential side-chain masking – one Boc group shields the δ-amine, while the other serves as the Nα-protecting agent. This orthogonal strategy is critical for synthesizing complex peptides containing ornithine, as it prevents unwanted side reactions during iterative coupling cycles.
Compared to Fmoc strategies, Boc protection offers advantages in synthesizing aggregation-prone sequences due to enhanced resin solvation in organic solvents. The in situ neutralization protocols (e.g., BOP/DIEA or HATU/DIEA) further streamline synthesis by minimizing washing steps after deprotection, thereby improving coupling efficiency for sterically hindered analogs like α-methyl ornithine [7].
Table 1: Comparative Analysis of Protection Strategies for Ornithine Derivatives
Protection Scheme | Deprotection Conditions | Orthogonality | Compatibility with α-Methyl Amino Acids |
---|---|---|---|
Boc/Bzl | Moderate acid (50% TFA/DCM) | Limited | High (stable to base) |
Fmoc/tBu | Base (piperidine/DBU) | High | Moderate (base-sensitive side products) |
The α-methyl substitution in Di-Boc-α-methyl-DL-ornithine confers profound steric and electronic alterations relative to native ornithine. This quaternary carbon center:
Biologically, this modification translates to functional antagonism. In tumor models, α-methyl ornithine depletes putrescine and spermidine, arresting cell division – an effect reversible only by exogenous polyamine supplementation [3]. The steric bulk also influences peptide backbone solvation, enhancing resistance to proteolytic cleavage and making it invaluable for designing stable peptidomimetics targeting enzyme active sites.
Table 2: Biological Impact of α-Methyl Ornithine vs. Native Ornithine
Property | L-Ornithine | α-Methyl-DL-Ornithine | Functional Consequence |
---|---|---|---|
ODC Substrate | Yes | No (competitive inhibitor) | Polyamine biosynthesis blockade |
Conformational Freedom | High (flexible φ/ψ angles) | Restricted (quaternary Cα) | Secondary structure disruption |
Proteolytic Stability | Low | High | Enhanced in vivo half-life |
Metabolic Fate | Urea cycle intermediate | Renal excretion (unchanged) | Prolonged pharmacological effect |
The racemic nature of Di-Boc-α-methyl-DL-ornithine presents both challenges and strategic advantages:
Table 3: Applications of Racemic α-Methyl-DL-Ornithine in Peptide Science
Application Domain | Utility of Racemic Mixture | Example |
---|---|---|
Combinatorial Libraries | Access to diverse stereochemical space | Screening ODC inhibitors with varied chirality |
Metabolic Pathway Studies | Comparative analysis of enantiomer-specific bioactivity | Probing polyamine-dependent cell proliferation |
Peptide Segment Ligation | Racemization-resistant coupling at non-chiral sites | Native chemical ligation at cysteine residues |
Material Science | Symmetric foldamer design | β-Hairpin stabilizers |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1